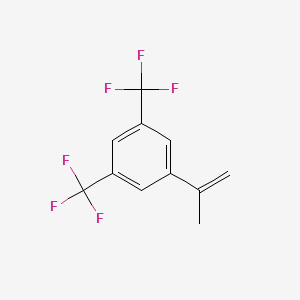

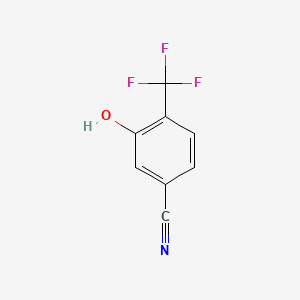

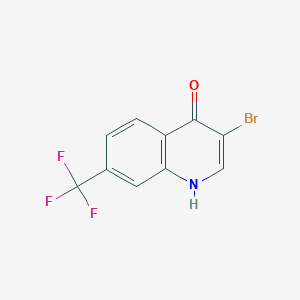

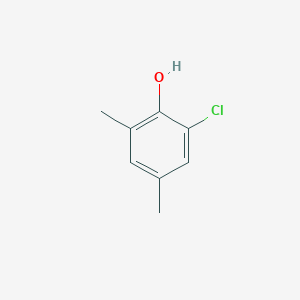

3-Hydroxy-4-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

3-Hydroxy-4-(trifluoromethyl)benzonitrile is a compound that has not been directly studied in the provided papers. However, its structural analogs and related compounds have been the subject of various research efforts. These studies have explored the properties, synthesis, and applications of benzonitrile derivatives, particularly those with trifluoromethyl groups, which can significantly influence the chemical behavior and physical properties of these molecules .

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves regioselective cycloaddition reactions, as seen in the case of trifluoromethanesulfonyloxy-group-directed synthesis of functionalized benzo-fused heterocycles . Additionally, the synthesis of complex molecules like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile has been achieved, showcasing the versatility of trifluoromethyl-substituted benzonitriles in forming novel compounds through reactions such as click chemistry .

Molecular Structure Analysis

The molecular structure of 4-(trifluoromethyl)benzonitrile has been characterized by X-ray crystallography, revealing a dense two-dimensional network formed through hydrogen bonding without significant pi-pi ring interactions. The presence of electronegative groups like trifluoromethyl can cause slight deformations in the aromatic ring .

Chemical Reactions Analysis

Trifluoromethyl groups in benzonitrile derivatives influence the reactivity in various chemical reactions. For instance, the presence of a trifluoromethyl group in 1-trifluoromethyl-4-vinyl-benzene reduces the activation energy in [3+2] cycloaddition reactions, which can enhance the experimental yield . Similarly, the triflyloxy group in benzynes affects the regiocontrol of cycloaddition reactions, demonstrating the impact of trifluoromethyl substituents on the chemical reactivity of benzonitrile derivatives .

Physical and Chemical Properties Analysis

The physical properties of benzonitrile derivatives, such as smectic liquid-crystalline behavior, are influenced by the presence of perfluoroalkyl groups. These molecules exhibit smectic A and B phases, with layer spacings that are multiples of the calculated molecular length, indicating the role of fluorophilic and polar interactions in their molecular arrangements . In the context of electrochemistry, 4-(trifluoromethyl)benzonitrile has been used as an electrolyte additive in lithium-ion batteries, improving cyclic stability and forming a protective film on the cathode, which is attributed to its lower oxidative stability compared to other components in the electrolyte .

Applications De Recherche Scientifique

1. Dermatological Applications

3-Hydroxy-4-(trifluoromethyl)benzonitrile and related compounds have been investigated for their potential in dermatological applications. For instance, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a] is explored as a nonsteroidal androgen receptor antagonist. It shows promise for sebum control and treating androgenetic alopecia, with the potential to minimize unwanted systemic side effects due to rapid systemic metabolism and reduced phototoxicity risks (Li et al., 2008).

2. Pharmaceutical Synthesis

(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, a related compound, is developed as a potassium-channel opener for treating urinary urge incontinence. Its synthesis involves an unsymmetrical Hantzsch reaction, critical for optimizing yield and impurity control, and has been successfully scaled up for plant-scale production (Hopes, Parker, & Patel, 2006).

3. Energy Storage Applications

In energy storage, 4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive for high voltage lithium-ion batteries. This compound significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced capacity retention and suppressing manganese dissolution from the cathode material (Huang et al., 2014).

4. Solar Energy Applications

A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), is utilized as an additive in polymer solar cells. It enhances power conversion efficiency by improving short circuit current and fill factor, facilitated by the ordering of P3HT chains and increased crystal size (Jeong, Woo, Lyu, & Han, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s worth noting that molecules with a trifluoromethyl group can lower the pka of certain compounds, enhancing their interaction with proteins .

Pharmacokinetics

The compound is a solid at room temperature, and it’s recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c . These properties may influence its bioavailability.

Result of Action

It’s known that the compound can form a low-impedance protective film when oxidized to carbonate solvents .

Action Environment

The action, efficacy, and stability of 3-Hydroxy-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy and action might be influenced by the temperature and humidity of its environment .

Propriétés

IUPAC Name |

3-hydroxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMCDRCXQZBLGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272547 | |

| Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731002-50-9 | |

| Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731002-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)